

Application Notes and Protocols for the Total Synthesis of (+)-Lysergol

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Compound of Interest

Compound Name: Lysergol

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This document provides a detailed, step-by-step protocol for the enantioselective total synthesis of (+)-**Lysergol**, a significant ergot alkaloid. The presented methodology is based on the work of Ohno, Fujii, and coworkers, which employs a palladium-catalyzed domino cyclization as a key step. This modern approach offers an elegant and efficient route to the ergoline skeleton. For historical context and comparison, a brief overview of the classical Woodward synthesis of lysergic acid, a direct precursor to **lysergol**, is also mentioned.

Significance of Lysergol Total Synthesis

Lysergol and its derivatives are members of the ergot alkaloid family, a class of compounds with a broad spectrum of biological activities and significant therapeutic applications. They are known to interact with various receptors in the central nervous system, including serotonergic, dopaminergic, and adrenergic receptors. The total synthesis of these complex molecules is a challenging endeavor that not only provides access to the natural products for further investigation but also opens avenues for the creation of novel analogs with potentially improved pharmacological profiles. The development of efficient and stereoselective synthetic routes is therefore of high interest to medicinal chemists and the pharmaceutical industry.

Enantioselective Total Synthesis of (+)-Lysergol via Palladium-Catalyzed Domino Cyclization

This protocol details the synthesis of (+)-**Lysergol** starting from known precursors, highlighting a key palladium-catalyzed domino cyclization of an allenic amide to construct the tetracyclic ergoline core.

Experimental Protocols

Step 1: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropyl)-2-ethynylaziridine (Intermediate A)

To a solution of L-serine-derived 2-ethynylaziridine (1.00 g, 4.48 mmol) in a mixture of THF (20 mL) and H₂O (2 mL) is added a 37% aqueous solution of formaldehyde (1.65 mL, 22.4 mmol), InI (1.78 g, 5.38 mmol), and Pd(PPh₃)₄ (259 mg, 0.224 mmol). The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (n-hexane/EtOAc = 1:1) to afford Intermediate A.

Step 2: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-((tert-butyldimethylsilyl)oxy)propyl)-2-ethynylaziridine (Intermediate B)

To a solution of Intermediate A (1.21 g, 4.48 mmol) in DMF (20 mL) is added imidazole (609 mg, 8.96 mmol) and TBSCl (810 mg, 5.38 mmol). The mixture is stirred at room temperature for 1 hour. The reaction is quenched with water and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography (n-hexane/EtOAc = 4:1) to give Intermediate B.

Step 3: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-((tert-butyldimethylsilyl)oxy)propyl)-2-((E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl)aziridine (Intermediate C)

To a solution of Intermediate B (1.53 g, 4.48 mmol) in THF (20 mL) at -78 °C is added n-BuLi (1.6 M in hexane, 3.08 mL, 4.93 mmol). After stirring for 30 minutes, a solution of (E)-1-iodo-2-(trimethylsilyl)ethene (1.21 g, 5.38 mmol) in THF (5 mL) is added, followed by Pd(PPh₃)₄ (259 mg, 0.224 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc.

The organic layer is washed with brine, dried over Na_2SO_4 , and concentrated. Purification by silica gel chromatography (n-hexane/EtOAc = 10:1) yields Intermediate C.

Step 4: Synthesis of (S,E)-5-(tert-Butoxycarbonylamino)-6-((tert-butyldimethylsilyl)oxy)-1-(trimethylsilyl)hex-3-en-1-yne (Intermediate D)

A solution of Intermediate C (1.87 g, 4.48 mmol) and CuI (85 mg, 0.448 mmol) in THF (45 mL) is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (n-hexane/EtOAc = 20:1) to give Intermediate D.

Step 5: Synthesis of (S,E)-5-(tert-Butoxycarbonylamino)-6-((tert-butyldimethylsilyl)oxy)hex-3-en-1-yne (Intermediate E)

To a solution of Intermediate D (1.87 g, 4.48 mmol) in THF (45 mL) is added K_2CO_3 (1.24 g, 8.96 mmol). The mixture is stirred at room temperature for 3 hours. The reaction is filtered, and the filtrate is concentrated. The residue is purified by silica gel chromatography (n-hexane/EtOAc = 15:1) to afford Intermediate E.

Step 6: Synthesis of N-((S,E)-6-((tert-Butyldimethylsilyl)oxy)-1-iodohex-1-en-3-yl)-2-nitrobenzenesulfonamide (Intermediate F)

A solution of Intermediate E (1.47 g, 4.48 mmol) in CH_2Cl_2 (45 mL) is treated with TFA (5.1 mL, 67.2 mmol) at 0 °C for 1 hour. The solvent is removed in vacuo. The residue is dissolved in CH_2Cl_2 (45 mL), and Et_3N (1.87 mL, 13.4 mmol) and 2-nitrobenzenesulfonyl chloride (1.19 g, 5.38 mmol) are added at 0 °C. The mixture is stirred for 2 hours at room temperature. The reaction is quenched with water and extracted with CH_2Cl_2 . The organic layer is dried and concentrated. The crude product is then dissolved in DMF (22 mL), and NIS (1.21 g, 5.38 mmol) and AgNO_3 (91 mg, 0.538 mmol) are added. The mixture is stirred for 12 hours at room temperature. The reaction is quenched with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ and extracted with EtOAc. The organic layer is washed with brine, dried, and concentrated. Purification by silica gel chromatography (n-hexane/EtOAc = 3:1) yields Intermediate F.

Step 7: Synthesis of N-((4S)-6-((tert-Butyldimethylsilyl)oxy)-1-((1-tosyl-1H-indol-4-yl)ethynyl)hex-4-en-2-yn-1-yl)-2-nitrobenzenesulfonamide (Intermediate G)

To a solution of 4-ethynyl-1-tosyl-1H-indole (1.46 g, 4.93 mmol) in THF (22 mL) at -78 °C is added n-BuLi (1.6 M in hexane, 3.08 mL, 4.93 mmol). After 30 minutes, a solution of Intermediate F (2.50 g, 4.48 mmol) in THF (22 mL) is added, followed by Pd(PPh₃)₄ (259 mg, 0.224 mmol) and CuI (85 mg, 0.448 mmol). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The organic layer is washed with brine, dried, and concentrated. Purification by silica gel chromatography (n-hexane/EtOAc = 2:1) provides Intermediate G.

Step 8: Synthesis of N-((4S)-6-hydroxy-1-((1-tosyl-1H-indol-4-yl)ethynyl)hex-4-en-2-yn-1-yl)-2-nitrobenzenesulfonamide (Intermediate H)

To a solution of Intermediate G (3.28 g, 4.48 mmol) in THF (45 mL) is added TBAF (1.0 M in THF, 5.38 mL, 5.38 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is purified by silica gel chromatography (n-hexane/EtOAc = 1:1) to give Intermediate H.

Step 9: Synthesis of N-((4S,aR)-6-hydroxyhexa-1,2-dien-4-yl)-2-nitrobenzenesulfonamide (Intermediate I)

To a solution of Intermediate H (2.81 g, 4.48 mmol) in THF (45 mL) at -78 °C is added Red-Al (65 wt % in toluene, 2.76 mL, 8.96 mmol). The mixture is stirred for 2 hours at -78 °C. The reaction is quenched with saturated aqueous Rochelle's salt and extracted with EtOAc. The organic layer is dried and concentrated. Purification by silica gel chromatography (EtOAc) gives the allenic amide Intermediate I.

Step 10: Synthesis of (+)-Lysergol

A solution of Intermediate I (1.88 g, 4.48 mmol) in DMF (45 mL) is added to a mixture of Pd₂(dba)₃ (205 mg, 0.224 mmol), P(o-tol)₃ (273 mg, 0.896 mmol), and K₂CO₃ (1.86 g, 13.4 mmol) in DMF (45 mL) at 100 °C. The reaction mixture is stirred for 3 hours at 100 °C. After cooling to room temperature, the mixture is filtered through Celite and concentrated. The residue is dissolved in THF (45 mL), and thiophenol (0.92 mL, 8.96 mmol) and K₂CO₃ (1.24 g, 8.96 mmol) are added. The mixture is stirred for 3 hours at room temperature. The solvent is evaporated, and the residue is purified by silica gel chromatography (CH₂Cl₂/MeOH = 10:1). The resulting intermediate is dissolved in THF (22 mL) at 0 °C, and LiAlH₄ (340 mg, 8.96 mmol) is added. The mixture is stirred for 3 hours at room temperature. The reaction is quenched with

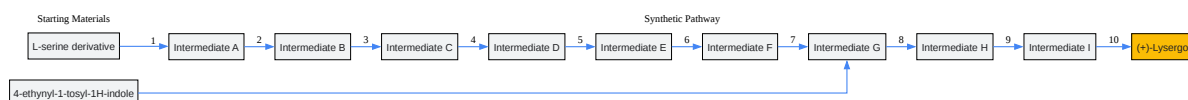
water and 15% aqueous NaOH. The precipitate is filtered off, and the filtrate is concentrated. The residue is purified by silica gel chromatography ($\text{CH}_2\text{Cl}_2/\text{MeOH}/28\% \text{NH}_3 \text{ aq.} = 9:1:0.1$) to afford (+)-**Lysergol**.

Quantitative Data Summary

Step	Intermediate	Product	Yield (%)	M.p. (°C)	[α]D (c, solvent)	Spectroscopic Data Highlights
1	L-serine derivative	Intermediate A	88	oil	+15.2 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR
2	Intermediate A	Intermediate B	95	oil	+12.8 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR, HRMS
3	Intermediate B	Intermediate C	92	oil	+20.5 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR, HRMS
4	Intermediate C	Intermediate D	98	oil	+25.1 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR, HRMS
5	Intermediate D	Intermediate E	97	oil	+30.2 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR, HRMS
6	Intermediate E	Intermediate F	75 (2 steps)	110-112	+45.8 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR, HRMS
7	Intermediate F	Intermediate G	85	amorphous	+55.2 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR, HRMS
8	Intermediate G	Intermediate H	96	amorphous	+60.1 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR, HRMS
9	Intermediate H	Intermediate I	78	amorphous	+102.5 (1.0, CHCl ₃)	¹ H NMR, ¹³ C NMR, IR, HRMS

10	Intermediate I	(+)-Lysergol	45 (3 steps)	285-288 (dec.)	+98.5 (0.5, pyridine)	¹ H NMR, ¹³ C NMR consistent with reported data.
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Total Synthesis of (+)-Lysergol Workflow



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Caption: Enantioselective total synthesis of (+)-Lysergol.

Classical Approach: The Woodward Synthesis of Lysergic Acid

The first total synthesis of lysergic acid, a direct precursor to **lysergol**, was a landmark achievement by R.B. Woodward in 1954. This lengthy synthesis started from 3-carboxyethyl-indole and involved the construction of the tetracyclic ergoline ring system through a series of classical reactions, including a Fischer indole synthesis, Dieckmann condensation, and resolution of a late-stage intermediate to obtain the natural enantiomer. While groundbreaking for its time, the overall yield was low, and the synthesis was not stereoselective in its early stages. Modern methods, such as the one detailed above, have significantly improved the efficiency and stereocontrol of **lysergol** synthesis.

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